molecular formula C9H8N2O3 B575774 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole CAS No. 185840-21-5

2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole

Cat. No.: B575774
CAS No.: 185840-21-5
M. Wt: 192.174
InChI Key: JGJQARBWMCQMKN-UHFFFAOYSA-N
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Description

2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a trioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole core. The trioxepine ring is then introduced through a series of reactions involving epoxidation and ring closure. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole involves its interaction with various molecular targets. In medicinal applications, the compound can bind to DNA, interfering with replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in targeted therapies.

Comparison with Similar Compounds

2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its fused trioxepine ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

10H-[1,3,5]trioxepino[6,7-f]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-7(11-3-10-6)2-9-8(1)13-4-12-5-14-9/h1,3H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJQARBWMCQMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C3C1=NC=N3)OCOCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663428
Record name 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185840-21-5
Record name 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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